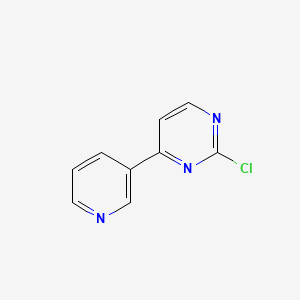

2-Chloro-4-(pyridin-3-yl)pyrimidine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-chloro-4-pyridin-3-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClN3/c10-9-12-5-3-8(13-9)7-2-1-4-11-6-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGQROXOMFRGAOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC(=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20473090 | |

| Record name | 2-Chloro-4-(pyridin-3-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20473090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

483324-01-2 | |

| Record name | 2-Chloro-4-(pyridin-3-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20473090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-4-(pyridin-3-yl)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physical and chemical properties of 2-Chloro-4-(pyridin-3-yl)pyrimidine

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 2-Chloro-4-(pyridin-3-yl)pyrimidine, a heterocyclic compound of interest to researchers and professionals in drug development and medicinal chemistry.

Chemical and Physical Properties

This compound, with the CAS number 483324-01-2, is a substituted pyrimidine featuring a chloro group at the 2-position and a pyridin-3-yl group at the 4-position.[1][2] Its chemical structure and key identifiers are summarized below.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 483324-01-2[1][2] |

| Molecular Formula | C₉H₆ClN₃[1][2] |

| Molecular Weight | 191.62 g/mol [1][2] |

| InChI | InChI=1S/C9H6ClN3/c10-9-12-5-3-8(13-9)7-2-1-4-11-6-7/h1-6H[1] |

| InChIKey | MGQROXOMFRGAOY-UHFFFAOYSA-N[1] |

| Canonical SMILES | C1=CC(=CN=C1)C2=NC(=NC=C2)Cl[3] |

A compilation of its physical and computed physicochemical properties is presented in Table 2. It is important to note that much of the publicly available data is predicted rather than experimentally determined.

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Physical State | Solid (predicted) | General knowledge |

| Melting Point | Not available (experimentally) | |

| Boiling Point | 399.5 °C at 760 mmHg (predicted) | [2] |

| Density | 1.3 g/cm³ (predicted) | [2] |

| Solubility | Soluble in organic solvents like ethanol and acetone (inferred for similar compounds).[4] Sparingly soluble in water (inferred).[4] | General knowledge for similar compounds |

| pKa | Not available | |

| XLogP3 | 1.8 (predicted) | [1][2] |

| Flash Point | 227.7 °C (predicted) | [2] |

Synthesis and Purification

A generalized workflow for the synthesis and purification is depicted below.

Experimental Protocols

General Synthesis Protocol (Hypothetical):

A multi-step synthesis could be envisioned, starting from a readily available precursor like 3-acetylpyridine.

-

Enaminone Formation: 3-acetylpyridine is reacted with a formylating agent, such as dimethylformamide dimethyl acetal (DMF-DMA), to form an enaminone intermediate.

-

Pyrimidine Ring Formation: The resulting enaminone is then cyclized with a suitable amidine source, such as guanidine, to form the 2-amino-4-(pyridin-3-yl)pyrimidine.

-

Diazotization and Chlorination: The amino group can be converted to a chloro group via a Sandmeyer-type reaction, involving diazotization with a nitrite source in the presence of a chloride source. Alternatively, the corresponding hydroxypyrimidine can be treated with a chlorinating agent like phosphorus oxychloride.

General Purification Protocol:

-

Recrystallization: The crude product can be purified by recrystallization from a suitable solvent system. Common solvents for similar heterocyclic compounds include ethanol, ethyl acetate, or mixtures of hexane and ethyl acetate.[5][6] The crude solid is dissolved in a minimal amount of hot solvent, and the solution is allowed to cool slowly to induce crystallization, leaving impurities in the mother liquor. The purified crystals are then collected by filtration.[5][7]

-

Column Chromatography: For higher purity, silica gel column chromatography can be employed. A suitable eluent system, such as a gradient of ethyl acetate in hexane, would be used to separate the desired product from byproducts and unreacted starting materials.

Spectral Data

While specific spectral data with peak assignments for this compound are not publicly available, typical spectral characteristics can be anticipated based on its structure.

Table 3: Anticipated Spectral Data

| Technique | Expected Features |

| ¹H NMR | Aromatic protons on the pyrimidine and pyridine rings would appear in the downfield region (typically δ 7.0-9.5 ppm). The number of signals and their splitting patterns would correspond to the unique protons in the molecule. |

| ¹³C NMR | Signals corresponding to the nine carbon atoms would be observed. The carbon attached to the chlorine atom would likely appear in the range of δ 150-165 ppm. Aromatic carbons would resonate in the δ 120-160 ppm region. |

| Mass Spectrometry | The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, due to the presence of the ³⁷Cl isotope.[8] |

| Infrared (IR) | Characteristic absorption bands for C=C and C=N stretching vibrations of the aromatic rings would be expected in the 1400-1600 cm⁻¹ region. A C-Cl stretching vibration would likely be observed in the fingerprint region. |

Chemical Reactivity and Stability

The chemical reactivity of this compound is primarily dictated by the electron-deficient nature of the pyrimidine ring and the presence of a good leaving group (chloride) at the 2-position.

Nucleophilic Aromatic Substitution (SNAr):

The chloro group at the 2-position is susceptible to nucleophilic aromatic substitution. This is a common reaction for chloropyrimidines and is a key transformation for the synthesis of various derivatives.[9] The electron-withdrawing nitrogen atoms in the pyrimidine ring activate the C2 and C4 positions towards nucleophilic attack. Generally, the C4 position is more reactive than the C2 position in nucleophilic substitution on pyrimidines.[10]

Stability:

Substituted chloropyrimidines are generally stable under standard conditions. However, they can be sensitive to moisture and strong acids or bases, which can promote hydrolysis of the chloro group. For long-term storage, it is advisable to keep the compound in a tightly sealed container in a cool, dry, and dark place.

Biological Properties and Potential Applications

The pyridinylpyrimidine scaffold is a common motif in medicinal chemistry, with many derivatives exhibiting a range of biological activities.

Metabolism:

The metabolic fate of this compound has not been specifically reported. However, based on studies of similar heterocyclic compounds, metabolism in the liver is expected.[11][12][13] Potential metabolic pathways could include oxidation of the pyridine or pyrimidine rings, mediated by cytochrome P450 enzymes, or conjugation reactions.[11][14]

Signaling Pathway Interactions:

The pyrimidine core is a key structural feature in many kinase inhibitors.[15][16][17] These inhibitors often function by competing with ATP for binding to the kinase domain of enzymes involved in cellular signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer. The pyridinylpyrimidine scaffold of this compound makes it a candidate for investigation as a kinase inhibitor.

Safety Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazard statements:

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be observed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable building block for the synthesis of more complex molecules with potential applications in drug discovery. Its key features include a reactive chloro group amenable to nucleophilic substitution and a pyridinylpyrimidine scaffold that is present in numerous biologically active compounds. Further experimental investigation into its physical properties, detailed synthetic optimization, and comprehensive biological evaluation are warranted to fully explore its potential.

References

- 1. This compound | C9H6ClN3 | CID 11805543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. PubChemLite - this compound (C9H6ClN3) [pubchemlite.lcsb.uni.lu]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 6. Purification [chem.rochester.edu]

- 7. researchgate.net [researchgate.net]

- 8. Pyrimidine, 2-chloro- [webbook.nist.gov]

- 9. gacariyalur.ac.in [gacariyalur.ac.in]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. Metabolism of a nitrate ester, dihydropyridine derivative in rabbit hepatic microsomes and cytosol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Disruption of uridine homeostasis links liver pyrimidine metabolism to lipid accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Chloro-4-(pyridin-3-yl)pyrimidine molecular structure and weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and a potential synthetic route for 2-Chloro-4-(pyridin-3-yl)pyrimidine. Additionally, it touches upon the broader biological context of pyrimidine derivatives.

Core Molecular Data

The fundamental molecular and physical properties of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Source |

| Molecular Formula | C₉H₆ClN₃ | [1][2] |

| Molecular Weight | 191.62 g/mol | [1][2] |

| CAS Number | 483324-01-2 | [1][2] |

| IUPAC Name | This compound | [2] |

| Canonical SMILES | C1=CC(=CN=C1)C2=CC=NC(=N2)Cl | [3] |

| InChI Key | MGQROXOMFRGAOY-UHFFFAOYSA-N | [1][3] |

| Appearance | White solid (predicted) | |

| XLogP3 | 1.8 | [3] |

| Boiling Point | 399.5±22.0 °C at 760 mmHg | [1] |

| Density | 1.3±0.1 g/cm³ | [1] |

Synthesis Protocol

The following is a plausible experimental protocol for the synthesis of this compound, adapted from a general method for preparing 2-chloro-4-substituted pyrimidine compounds.[2] This protocol involves a two-step process starting from a 2-methylthio-4-substituted pyrimidine intermediate.

Step 1: Synthesis of 2-(methylthio)-4-(pyridin-3-yl)pyrimidine

-

In a suitable reaction vessel, dissolve 2-methylthio-4-chloropyrimidine and 3-pyridinylboronic acid in a solvent mixture of toluene, ethanol, and water.

-

Add a palladium catalyst, such as Pd(PPh₃)₄, and a base, such as sodium carbonate.

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at reflux for several hours.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 2-(methylthio)-4-(pyridin-3-yl)pyrimidine.

Step 2: Chlorination to this compound

-

Dissolve the 2-(methylthio)-4-(pyridin-3-yl)pyrimidine intermediate from Step 1 in a suitable solvent, such as dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add a chlorinating agent, such as sulfuryl chloride (SO₂Cl₂), to the cooled solution.[2]

-

Stir the reaction mixture at a low temperature for a specified period, monitoring the reaction by TLC or LC-MS.

-

Once the reaction is complete, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash it with water and brine, and then dry it over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude this compound.

-

Further purify the product by recrystallization or column chromatography if necessary.

Visualized Synthetic Pathway and Biological Context

To aid in the understanding of the chemical transformation and the potential biological relevance of this class of compounds, the following diagrams are provided.

Pyrimidine-containing compounds are of significant interest in medicinal chemistry due to their diverse biological activities.[4][5][6][7] The pyrimidine scaffold is a core component of nucleobases and is found in numerous therapeutic agents. Derivatives have been shown to exhibit a wide range of pharmacological properties, including but not limited to anticancer, antiviral, antibacterial, and anti-inflammatory effects.[5][7] Many of these activities are attributed to their ability to act as kinase inhibitors or to interfere with metabolic pathways.[4] While the specific biological role of this compound is not extensively documented in publicly available literature, its structural motifs suggest potential for biological activity, making it a compound of interest for further investigation in drug discovery programs.

References

- 1. This compound | C9H6ClN3 | CID 11805543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents [patents.google.com]

- 3. PubChemLite - this compound (C9H6ClN3) [pubchemlite.lcsb.uni.lu]

- 4. pharmatutor.org [pharmatutor.org]

- 5. wjarr.com [wjarr.com]

- 6. juniperpublishers.com [juniperpublishers.com]

- 7. researchgate.net [researchgate.net]

The Strategic Synthesis and Biological Significance of 2-chloro-4-(pyridin-3-yl)pyrimidine: A Key Intermediate in Targeted Cancer Therapy

For Immediate Release

This technical guide provides a comprehensive overview of the pyrimidine derivative, 2-chloro-4-(pyridin-3-yl)pyrimidine, a critical intermediate in the synthesis of the landmark targeted cancer therapeutic, Imatinib. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its synthesis, the biological mechanism of its end-product, and relevant quantitative data.

Introduction

The compound with the molecular formula C9H6ClN3, identified by the IUPAC name This compound , is a significant heterocyclic compound in medicinal chemistry.[1] While it may not have extensive documented biological activity in isolation, its importance is paramount as a key building block in the synthesis of Imatinib. Imatinib, marketed under the brand names Gleevec® and Glivec®, is a tyrosine kinase inhibitor that has revolutionized the treatment of Chronic Myeloid Leukemia (CML) and other cancers.[2] This guide will delve into the synthetic route involving this compound and the profound impact of its ultimate product, Imatinib, on cancer biology and patient outcomes.

Synthesis of Imatinib from this compound: An Experimental Protocol

The following protocol is a detailed methodology for the synthesis of Imatinib, highlighting the crucial role of this compound.

Reaction Scheme:

Figure 1: Synthetic workflow for Imatinib.

Materials:

-

N-(3-amino-4-methyl-phenyl)-4-(4-methyl-piperazin-1-ylmethyl)-benzamide

-

This compound

-

Ethylene glycol

-

Acetic acid

-

Isopropyl alcohol

Procedure:

-

To a solution of ethylene glycol (4 mL), add N-(3-amino-4-methyl-phenyl)-4-(4-methyl-piperazin-1-ylmethyl)-benzamide (0.4 g, 1.18 mmol) and this compound (0.23 g, 1.18 mmol).

-

Add acetic acid (2.64 mL) to the reaction mixture.

-

Stir the resulting mixture at 100 °C for 24 hours.

-

Monitor the reaction completion using Thin Layer Chromatography (TLC) with a mobile phase of 10% methanol in Dichloromethane (DCM) and 0.1 mL aqueous ammonia.

-

Upon completion, evaporate the reaction mixture to dryness.

-

Recrystallize the obtained crude product with isopropyl alcohol (2 x 5 mL) to yield 4-(4-methyl-piperazin-1-ylmethyl)-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]-benzamide (Imatinib) as an off-white solid.

This synthetic step is a critical condensation reaction where the pyrimidine core, provided by this compound, is coupled with the advanced benzamide intermediate to form the final active pharmaceutical ingredient.

Biological Context: The Mechanism of Action of Imatinib

Imatinib is a potent and selective inhibitor of a small number of tyrosine kinases, with its primary targets being BCR-ABL, c-KIT, and PDGF-R.[3][4] In Chronic Myeloid Leukemia, the Philadelphia chromosome translocation leads to the formation of the BCR-ABL fusion protein, which is a constitutively active tyrosine kinase.[5] This aberrant kinase activity drives uncontrolled cell proliferation and is the key pathogenic event in CML.[5]

Imatinib functions by binding to the ATP-binding site of the BCR-ABL kinase domain, thereby preventing the transfer of a phosphate group to its substrates.[4] This action blocks the downstream signaling pathways that lead to leukemogenesis, ultimately inducing apoptosis in the cancer cells.[4][5]

Figure 2: Imatinib's mechanism of action.

Quantitative Data on Imatinib's Efficacy and Pharmacokinetics

The clinical success of Imatinib is well-documented, with extensive quantitative data supporting its efficacy. The following tables summarize key findings from clinical trials.

Table 1: Clinical Response to Imatinib in Chronic Myeloid Leukemia

| Response Metric | Patient Cohort | Response Rate | Study Reference |

| Major Molecular Response (MMR) at 12 months | Newly diagnosed CML patients on Imatinib | 91.1% | [6] |

| Complete Cytogenetic Response (CCyR) | Newly diagnosed CML patients on Imatinib | 82.8% | [6] |

| Overall Survival at 10 years | Newly diagnosed CML patients on Imatinib | 83.3% | [6] |

| Major Molecular Response by 24 months | Patients with high OCT-1 activity on 400 mg/day Imatinib | 100% | [7] |

| Major Molecular Response by 24 months | Patients with low OCT-1 activity on 400 mg/day Imatinib | 57% | [7] |

Table 2: Pharmacokinetic Parameters of Imatinib

| Parameter | Value | Notes | Study Reference |

| Half-life (Imatinib) | 18 hours | [2] | |

| Half-life (main metabolite) | 40 hours | [2] | |

| Median Trough Concentration (Cmin) at 400 mg/day | 1200 ng/mL | [8] | |

| Median Trough Concentration (Cmin) at 800 mg/day | 2690 ng/mL | [8] | |

| Cmin associated with faster MMR | ≥1165 ng/mL | At Day 29 | [8] |

Conclusion

This compound stands as a testament to the critical role of synthetic intermediates in the development of life-saving pharmaceuticals. Its efficient incorporation into the structure of Imatinib has enabled the large-scale production of a drug that has transformed the prognosis for patients with Chronic Myeloid Leukemia and other malignancies. The profound understanding of the BCR-ABL signaling pathway has paved the way for such targeted therapies, and the continued investigation into synthetic routes and biological mechanisms will undoubtedly fuel the next generation of cancer treatments.

References

- 1. PubChemLite - this compound (C9H6ClN3) [pubchemlite.lcsb.uni.lu]

- 2. Imatinib - Wikipedia [en.wikipedia.org]

- 3. droracle.ai [droracle.ai]

- 4. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ClinPGx [clinpgx.org]

- 6. Long-Term Outcomes of Imatinib Treatment for Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chronic phase chronic myeloid leukemia patients with low OCT-1 activity randomized to high-dose imatinib achieve better responses and have lower failure rates than those randomized to standard-dose imatinib - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Plasma exposure of imatinib and its correlation with clinical response in the Tyrosine Kinase Inhibitor Optimization and Selectivity Trial - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Hazards of 2-Chloro-4-(pyridin-3-yl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and hazard information for 2-Chloro-4-(pyridin-3-yl)pyrimidine, a heterocyclic organic compound with potential applications in pharmaceutical research and development. This document collates available data on its physicochemical properties, toxicological profile, and handling procedures, presented in a format tailored for scientific and technical audiences.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties are essential for understanding the compound's behavior and for designing appropriate experimental and handling protocols.

| Property | Value | Source |

| Molecular Formula | C₉H₆ClN₃ | PubChem[1] |

| Molecular Weight | 191.62 g/mol | PubChem[1] |

| CAS Number | 483324-01-2 | PubChem[1] |

| Appearance | Powder or liquid | Finebiotech[2] |

| Boiling Point | 399.5°C at 760 mmHg | Echemi[3] |

| Flash Point | 227.7 ± 6.5 °C | Echemi[3] |

| Density | 1.3 ± 0.1 g/cm³ | Echemi[3] |

| XLogP3 | 1.8 | Echemi[3] |

| Purity | Typically >95% - 98% | Various Suppliers[2][3] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard classifications and corresponding statements are summarized in Table 2.

| Hazard Class | GHS Category | Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed[1] | |

| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation[1] | |

| Serious Eye Damage/Eye Irritation | Category 2A | Warning | H319: Causes serious eye irritation[1] | |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | H335: May cause respiratory irritation[1] |

The GHS classification is a critical component of chemical safety, providing a standardized framework for communicating hazard information.[4][5][6][7][8]

GHS Classification Workflow

The process of classifying a chemical according to GHS involves a systematic evaluation of available data. A simplified logical workflow for this process is illustrated in the following diagram.

Toxicological Information and Experimental Protocols

The hazard classifications of this compound are based on toxicological data. While specific experimental results for this compound are not publicly available, the following sections detail the standardized OECD test guidelines that are typically used to determine such classifications.

Acute Oral Toxicity (H302: Harmful if swallowed)

The classification for acute oral toxicity is generally determined using protocols like the OECD Test Guideline 423 (Acute Toxic Class Method).[9][10][11][12][13]

Experimental Protocol: OECD Test Guideline 423 - Acute Toxic Class Method

-

Principle: This method involves a stepwise procedure with the use of a minimum number of animals.[14] A group of animals (typically three) of a single sex (usually females) is dosed with the test substance at one of the defined starting dose levels (5, 50, 300, or 2000 mg/kg body weight).[12][14]

-

Animal Model: The preferred animal model is the rat.[9]

-

Procedure:

-

Animals are fasted prior to dosing.[14]

-

The test substance is administered orally in a single dose via gavage.[14]

-

The animals are observed for mortality and clinical signs of toxicity for up to 14 days.[10]

-

The outcome of the first group determines the next step:

-

If mortality is observed, the test is repeated with a lower dose.

-

If no mortality is observed, the test is repeated with a higher dose.

-

-

-

Endpoint: The test allows for the classification of the substance into one of the GHS categories for acute oral toxicity based on the observed mortality at different dose levels.

Skin Irritation (H315: Causes skin irritation)

Skin irritation potential is typically assessed using the OECD Test Guideline 404.[15][16][17][18][19]

Experimental Protocol: OECD Test Guideline 404 - Acute Dermal Irritation/Corrosion

-

Principle: This test evaluates the potential of a substance to cause reversible inflammatory changes to the skin.[18] It involves a sequential testing strategy, often starting with in vitro methods.[15][16]

-

Animal Model: The albino rabbit is the recommended animal model.[16]

-

Procedure:

-

A single dose of the test substance (0.5 g for solids or 0.5 mL for liquids) is applied to a small area of the animal's shaved skin.[16]

-

The treated area is covered with a gauze patch for a 4-hour exposure period.[16]

-

After exposure, the substance is removed, and the skin is observed for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) for up to 14 days.[16][17]

-

-

Endpoint: The severity of the skin reactions is scored, and the substance is classified based on the mean scores and the reversibility of the effects.

Eye Irritation (H319: Causes serious eye irritation)

The potential for a substance to cause eye irritation is evaluated using the OECD Test Guideline 405.[2][20][21][22][23]

Experimental Protocol: OECD Test Guideline 405 - Acute Eye Irritation/Corrosion

-

Principle: This test assesses the potential of a substance to produce reversible or irreversible changes in the eye.[22]

-

Animal Model: The albino rabbit is the recommended animal model.[22]

-

Procedure:

-

A single dose of the test substance is applied into the conjunctival sac of one eye of the animal.[20][22] The other eye serves as a control.[20][22]

-

The eyes are examined for ocular reactions (corneal opacity, iritis, conjunctival redness, and chemosis) at 1, 24, 48, and 72 hours after application.[2][22]

-

The observation period can extend up to 21 days to assess the reversibility of any observed effects.[20][21]

-

-

Endpoint: The severity of the ocular lesions is scored, and the substance is classified based on the scores and the persistence of the effects.

Specific Target Organ Toxicity - Single Exposure (H335: May cause respiratory irritation)

This classification is based on evidence that a single exposure to the substance can cause specific, non-lethal target organ toxicity.[24] For respiratory irritation, this is often inferred from animal studies showing signs of respiratory distress. The OECD Test Guideline 407 for repeated dose 28-day oral toxicity study can provide information on target organ effects, although specific guidelines for single exposure respiratory irritation also exist.[14][25][26][27]

Experimental Considerations: Based on OECD TG 407 Principles

-

Principle: To identify potential target organs for toxicity following repeated exposure.[26] While this is a repeated dose study, significant effects observed after the initial doses can inform on acute target organ toxicity.

-

Procedure: Animals are administered the test substance daily for 28 days.[26] Clinical observations, including signs of respiratory distress, are recorded daily.[26] At the end of the study, a full necropsy and histopathological examination of major organs, including the respiratory tract, are performed.[27]

-

Endpoint: Evidence of inflammation, irritation, or other pathological changes in the respiratory tract would support a classification for respiratory irritation.

Biological Activity and Potential Signaling Pathways

While specific signaling pathways for this compound have not been detailed in the available literature, the pyrimidine scaffold is a well-known pharmacophore present in numerous biologically active molecules, including anticancer and anti-inflammatory agents.[28][29][30][31] Pyrimidine derivatives have been shown to act as kinase inhibitors, targeting enzymes crucial for cell signaling and proliferation.[32][33]

Given its structure, it is plausible that this compound could interact with various protein kinases. A generalized kinase signaling pathway, which is a common target for pyrimidine-based drugs, is depicted below. It is crucial to note that this is a general illustration and has not been experimentally verified for this compound.

Safe Handling and Storage

Based on the known hazards, the following precautions are recommended for handling and storing this compound:

-

Handling:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.[3]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3]

-

Avoid contact with skin and eyes.[3]

-

Avoid the formation of dust and aerosols.[3]

-

Use non-sparking tools and prevent electrostatic discharge.[3]

-

-

Storage:

First Aid Measures

In case of exposure, the following first-aid measures should be taken:

-

If Swallowed: Rinse mouth with water. Do not induce vomiting. Call a physician or poison control center immediately.

-

In Case of Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. If skin irritation persists, consult a physician.

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.

Conclusion

This compound is a chemical intermediate with significant hazards, including acute oral toxicity, skin and eye irritation, and potential for respiratory irritation. Researchers, scientists, and drug development professionals must handle this compound with appropriate safety precautions in a controlled laboratory setting. The information provided in this guide, based on available data and standardized testing protocols, serves as a critical resource for the safe use and further investigation of this compound. Further experimental studies are warranted to fully elucidate its toxicological profile and biological activity.

References

- 1. This compound | C9H6ClN3 | CID 11805543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. oecd.org [oecd.org]

- 3. echemi.com [echemi.com]

- 4. Everything You Need to Know About the Globally Harmonized System of Classification and Labeling of Chemicals (GHS) [artworkflowhq.com]

- 5. ilo.org [ilo.org]

- 6. - Using the GHS | Safe Work Australia [safeworkaustralia.gov.au]

- 7. era-environmental.com [era-environmental.com]

- 8. worksafe.vic.gov.au [worksafe.vic.gov.au]

- 9. researchgate.net [researchgate.net]

- 10. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 11. oecd.org [oecd.org]

- 12. Acute oral toxicity test (OECD 423: 2001); (EPA -Environmental Protection Agency); (OPPTS 870.1100: 2002 - Office of prevention, Pesticides and Toxic Substances, USA). - IVAMI [ivami.com]

- 13. oecd.org [oecd.org]

- 14. scribd.com [scribd.com]

- 15. catalog.labcorp.com [catalog.labcorp.com]

- 16. oecd.org [oecd.org]

- 17. Acute Dermal Irritation OECD 404 - Altogen Labs [altogenlabs.com]

- 18. episkin.com [episkin.com]

- 19. nucro-technics.com [nucro-technics.com]

- 20. nucro-technics.com [nucro-technics.com]

- 21. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]

- 22. oecd.org [oecd.org]

- 23. catalog.labcorp.com [catalog.labcorp.com]

- 24. schc.org [schc.org]

- 25. The enhancement of the subacute repeat dose toxicity test OECD TG 407 for the detection of endocrine active chemicals: comparison with toxicity tests of longer duration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 27. ecetoc.org [ecetoc.org]

- 28. pharmatutor.org [pharmatutor.org]

- 29. wjarr.com [wjarr.com]

- 30. juniperpublishers.com [juniperpublishers.com]

- 31. researchgate.net [researchgate.net]

- 32. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives [mdpi.com]

- 33. mdpi.com [mdpi.com]

An In-depth Guide to the Synthesis of 2-Chloro-4-(pyridin-3-yl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for obtaining 2-Chloro-4-(pyridin-3-yl)pyrimidine, a key intermediate in the development of various pharmacologically active compounds. This document details the primary synthetic pathways, complete with experimental protocols and quantitative data to facilitate reproducible and efficient laboratory synthesis.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its structural motif is present in a variety of kinase inhibitors and other therapeutic agents. The presence of a reactive chlorine atom at the 2-position of the pyrimidine ring allows for facile nucleophilic substitution, making it a versatile building block for the synthesis of diverse compound libraries. This guide will focus on the most prevalent and practical synthetic methodologies for this compound.

Primary Synthetic Pathway: Two-Step Synthesis from a Chalcone Precursor

The most common and efficient synthesis of this compound proceeds through a two-step sequence. The first step involves the construction of the 4-(pyridin-3-yl)pyrimidine core by reacting a chalcone-like precursor with S-methylisothiourea. The subsequent step is a chlorination reaction to replace the 2-methylthio group with a chlorine atom.

Step 1: Synthesis of 2-(Methylthio)-4-(pyridin-3-yl)pyrimidine

This initial step involves the condensation of (E)-3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one with S-methylisothiourea sulfate in the presence of a base.

Experimental Protocol: Synthesis of 2-(Methylthio)-4-(pyridin-3-yl)pyrimidine

-

Reagents:

-

(E)-3-(Dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one

-

S-Methylisothiourea sulfate

-

Sodium methoxide

-

Methanol

-

Water

-

Diethyl ether

-

-

Procedure:

-

To a solution of sodium methoxide (prepared from sodium in methanol), add S-methylisothiourea sulfate and stir the mixture at room temperature.

-

Add a solution of (E)-3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one in methanol to the reaction mixture.

-

Reflux the resulting mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Partition the residue between water and a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford 2-(methylthio)-4-(pyridin-3-yl)pyrimidine.

-

Step 2: Chlorination of 2-(Methylthio)-4-(pyridin-3-yl)pyrimidine

The intermediate from the previous step is then chlorinated to yield the final product, this compound. This is typically achieved using a strong chlorinating agent such as sulfuryl chloride or phosphorus oxychloride.

Experimental Protocol: Synthesis of this compound

-

Reagents:

-

2-(Methylthio)-4-(pyridin-3-yl)pyrimidine

-

Sulfuryl chloride (SO₂Cl₂) or Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM) or another suitable inert solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Dissolve 2-(methylthio)-4-(pyridin-3-yl)pyrimidine in an anhydrous inert solvent such as dichloromethane.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add the chlorinating agent (e.g., sulfuryl chloride) dropwise to the cooled solution, maintaining the temperature below 5°C.

-

Allow the reaction mixture to warm to room temperature and stir for a few hours until the reaction is complete (monitored by TLC).

-

Carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

-

Quantitative Data Summary

The following table summarizes typical reaction parameters and yields for the two-step synthesis of this compound. Please note that yields can vary based on the scale of the reaction and the purity of the starting materials.

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| 1 | Pyrimidine Formation | (E)-3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one, S-Methylisothiourea sulfate, NaOMe | Methanol | Reflux | 4-8 | 70-85 |

| 2 | Chlorination | 2-(Methylthio)-4-(pyridin-3-yl)pyrimidine, SO₂Cl₂ | Dichloromethane | 0 to RT | 2-4 | 75-90 |

Synthetic Pathway Visualization

The following diagrams illustrate the logical flow of the described synthetic pathways.

Caption: Formation of the pyrimidine intermediate.

Caption: Chlorination to the final product.

Alternative Synthetic Routes

While the two-step method described above is the most common, other synthetic strategies can be employed.

Suzuki Coupling Approach

An alternative route involves a palladium-catalyzed Suzuki coupling reaction. This method would typically involve coupling a boronic acid or ester derivative of pyridine with a pre-functionalized 2-chloropyrimidine derivative. For instance, 3-pyridinylboronic acid could be coupled with 2,4-dichloropyrimidine. This approach offers the advantage of building the C-C bond at a late stage but may require careful control of regioselectivity and catalyst systems.

Caption: Suzuki coupling for synthesis.

Conclusion

The synthesis of this compound is most reliably achieved through a two-step sequence starting from 3-acetylpyridine. This method is generally high-yielding and utilizes readily available starting materials. The experimental protocols provided in this guide offer a solid foundation for researchers to produce this valuable intermediate. Alternative methods, such as the Suzuki coupling, provide additional synthetic options that may be advantageous in specific contexts. Careful execution of these procedures and appropriate purification techniques are crucial for obtaining the final product in high purity.

The Ascendancy of Substituted Chloropyrimidines: A Technical Guide to Their Discovery, Synthesis, and Application in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted chloropyrimidines represent a cornerstone in modern medicinal chemistry, serving as versatile synthons for a vast array of biologically active molecules. Their inherent reactivity, particularly towards nucleophilic substitution, has established them as privileged scaffolds in the design of targeted therapeutics, most notably kinase inhibitors. This in-depth technical guide provides a comprehensive overview of the discovery and history of substituted chloropyrimidines, detailed experimental protocols for their synthesis, and a thorough examination of their application in drug discovery, with a focus on their role as covalent and non-covalent enzyme inhibitors. Quantitative data is presented in structured tables for comparative analysis, and key biological pathways and experimental workflows are visualized through detailed diagrams to facilitate a deeper understanding of this critical class of compounds.

A Historical Perspective: The Dawn of Pyrimidine Chemistry

The journey of pyrimidine chemistry began in the late 19th century, with the systematic study of this heterocyclic ring system initiated by Pinner in 1884 through the condensation of ethyl acetoacetate with amidines. The parent pyrimidine compound was first prepared by Gabriel and Colman in 1900. Their synthesis notably involved the conversion of barbituric acid to 2,4,6-trichloropyrimidine, which was subsequently reduced. This early work laid the foundation for the exploration of halogenated pyrimidines and foreshadowed their importance as versatile chemical intermediates. Although pyrimidine derivatives like alloxan were known earlier, the first laboratory synthesis of a pyrimidine was reported by Grimaux in 1879, who prepared barbituric acid from urea and malonic acid.

The development of efficient chlorination methods in the 20th century unlocked the synthetic potential of chloropyrimidines, transforming them from laboratory curiosities into indispensable tools for organic synthesis and, eventually, drug discovery. The recognition of the pyrimidine core in essential biomolecules such as the nucleobases cytosine, thymine, and uracil further fueled research into its derivatives.

Synthesis of Key Chloropyrimidine Intermediates

The synthetic utility of substituted chloropyrimidines hinges on the availability of key starting materials, primarily di- and trichlorinated pyrimidines. The reactivity of the chlorine atoms, which are susceptible to nucleophilic aromatic substitution (SNAr), allows for the sequential and regioselective introduction of various functional groups.

Synthesis of 2,4-Dichloropyrimidine

2,4-Dichloropyrimidine is a fundamental building block, typically synthesized from uracil or barbituric acid.

Experimental Protocol: Chlorination of Uracil with Phosphorus Oxychloride

-

Reaction Setup: In a two-necked round-bottom flask equipped with a reflux condenser and a stirring mechanism, suspend uracil (1.0 eq) in an excess of phosphorus oxychloride (POCl₃, approx. 4-5 eq).

-

Reaction Conditions: Heat the mixture to reflux (approximately 105-110 °C) with vigorous stirring. The reaction is typically complete within 3-4 hours.

-

Work-up: After cooling to room temperature, carefully remove the excess POCl₃ under reduced pressure. The remaining oily residue is then quenched by pouring it slowly onto crushed ice with stirring.

-

Extraction and Purification: The aqueous mixture is extracted with an organic solvent, such as chloroform or dichloromethane (3x). The combined organic layers are washed with a dilute sodium carbonate solution and then with brine, and finally dried over anhydrous sodium sulfate. The solvent is removed by rotary evaporation to yield the crude product, which can be further purified by vacuum distillation or recrystallization.

Synthesis of 2,4,6-Trichloropyrimidine

2,4,6-Trichloropyrimidine is another crucial precursor, most commonly prepared from barbituric acid.

Experimental Protocol: Chlorination of Barbituric Acid

-

Reaction Setup: To a reaction vessel, add barbituric acid (1.0 eq) and phosphorus oxychloride (POCl₃, approx. 5-6 eq). In some procedures, a catalyst such as N,N-dimethylaniline or triethylamine is added.

-

First Chlorination Step: Heat the mixture to a temperature of 75-80 °C.

-

Second Chlorination Step: In a subsequent step, phosphorus pentachloride (PCl₅) or a combination of phosphorus trichloride (PCl₃) and chlorine gas is introduced while maintaining the temperature below 80 °C.[1]

-

Work-up and Purification: After the reaction is complete, the excess phosphorus oxychloride is removed by distillation. The crude 2,4,6-trichloropyrimidine is then purified by vacuum distillation.[1][2] This two-step chlorination process generally results in high yields (around 90-94%) and minimizes the formation of the 2,4,5,6-tetrachloropyrimidine byproduct.[1]

Synthesis of Other Key Substituted Chloropyrimidines

The substitution pattern of the starting chloropyrimidine dictates the final structure of the target molecule.

-

2,4-Dichloro-5-fluoropyrimidine: This important intermediate is synthesized from 5-fluorouracil by reaction with phosphorus oxychloride in the presence of an acid acceptor like N,N-dimethylaniline.[3][4] Optimal conditions have been reported to be a 1:10 molar ratio of 5-fluorouracil to POCl₃ and a 1:1.5 molar ratio of 5-fluorouracil to N,N-dimethylaniline at 114 °C for 2 hours, yielding up to 92.2% of the product.[3][4]

-

2-Amino-4-chloropyrimidine: This compound can be prepared either by the chlorination of isocytosine with phosphorus oxychloride or by the reaction of 2,4-dichloropyrimidine with ammonia.[5] The latter method involves refluxing 2,4-dichloropyrimidine with ammonia, followed by filtration, washing, and recrystallization to give the product in good yield.[5]

Quantitative Data of Representative Chloropyrimidines

For ease of comparison, the physical and chemical properties of key chloropyrimidine intermediates are summarized below.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C/mmHg) |

| 2,4-Dichloropyrimidine | C₄H₂Cl₂N₂ | 148.98 | 57-61 | 101/23 |

| 2,4,6-Trichloropyrimidine | C₄HCl₃N₂ | 183.43 | 29-32 | 110-112/15 |

| 2,4-Dichloro-5-fluoropyrimidine | C₄HCl₂FN₂ | 166.97 | 36-38 | 75-77/15 |

| 2-Amino-4-chloropyrimidine | C₄H₄ClN₃ | 129.55 | 155-159 | - |

Note: Data compiled from various sources. Exact values may vary depending on the purity and experimental conditions.

Application in Drug Discovery: The Rise of Chloropyrimidine-Based Kinase Inhibitors

The electron-deficient nature of the pyrimidine ring, further enhanced by the presence of chloro substituents, makes the carbon atoms at positions 2, 4, and 6 highly susceptible to nucleophilic attack. This reactivity is the cornerstone of their utility in medicinal chemistry, particularly in the development of kinase inhibitors.

Chloropyrimidines as Scaffolds for Kinase Inhibitors

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The ATP-binding site of kinases has been a primary target for the development of small molecule inhibitors. The pyrimidine scaffold is an excellent mimic of the adenine core of ATP, and substituted chloropyrimidines provide a versatile platform for generating libraries of potential kinase inhibitors.

The general strategy involves the sequential, regioselective displacement of the chlorine atoms with various nucleophiles to explore the chemical space around the pyrimidine core and optimize binding to the target kinase.

Covalent Inhibition: A Paradigm Shift

A significant advancement in kinase inhibitor design has been the development of covalent inhibitors. These molecules form a permanent bond with a specific amino acid residue in the target protein, often a non-catalytic cysteine, leading to prolonged and often more potent inhibition. 2,5-Dichloropyrimidines have emerged as effective "warheads" for this purpose.

A notable example is the discovery of a series of covalent inhibitors of the C-terminal kinase domain (CTKD) of Mitogen- and Stress-Activated Kinase 1 (MSK1).[6] The initial hit was identified through high-throughput screening and was found to act via an SNAr reaction between the 2,5-dichloropyrimidine moiety and a cysteine residue (Cys440) in the MSK1 active site.[6]

Structure-Activity Relationship (SAR) and Biological Data

The development of potent and selective kinase inhibitors relies on a deep understanding of the structure-activity relationship. The following table presents IC₅₀ values for a series of 5-substituted-2-anilino-4-(thiazol-5-yl)pyrimidine derivatives against Cyclin-Dependent Kinase 9 (CDK9), illustrating the impact of substitutions on inhibitory activity.

| Compound ID | R' (C5-pyrimidine) | R (2-anilino) | CDK9 IC₅₀ (nM) |

| Ia | H | m-NO₂ | 1-6 (Kᵢ) |

| 12a | CN | m-NO₂ | 1-6 (Kᵢ) |

| 12u | H | 3-amino-4-methyl-phenyl | 7 |

Data extracted from literature.[7] Kᵢ values are presented where IC₅₀ values were not explicitly stated.

Signaling Pathways Targeted by Chloropyrimidine-Based Inhibitors

Understanding the signaling pathways in which target kinases operate is crucial for predicting the therapeutic effects and potential side effects of inhibitors.

The MSK1 Signaling Pathway

MSK1 is a nuclear kinase activated by the ERK1/2 and p38 MAPK pathways in response to mitogens and cellular stress. It plays a key role in the regulation of gene expression through the phosphorylation of transcription factors like CREB and chromatin proteins such as histone H3.

The Aurora Kinase Signaling Pathway

Aurora kinases are a family of serine/threonine kinases that are key regulators of mitosis. Aurora A is involved in centrosome maturation and spindle assembly, while Aurora B is a component of the chromosomal passenger complex that ensures correct chromosome segregation. Their overexpression is frequently observed in cancer, making them attractive therapeutic targets.

The Drug Discovery Workflow for Covalent Chloropyrimidine Inhibitors

The discovery and development of covalent kinase inhibitors based on the chloropyrimidine scaffold follows a structured workflow, integrating computational and experimental approaches.

Conclusion

From their initial synthesis over a century ago, substituted chloropyrimidines have evolved into a class of indispensable building blocks in the armamentarium of medicinal chemists. Their predictable reactivity and modular nature have enabled the systematic exploration of chemical space, leading to the discovery of potent and selective inhibitors for a range of therapeutic targets. The advent of covalent inhibitors based on chloropyrimidine scaffolds has further solidified their importance, offering a powerful strategy to achieve durable and robust target engagement. As our understanding of disease biology deepens, the versatility of substituted chloropyrimidines will undoubtedly continue to fuel the discovery of the next generation of targeted therapies.

References

- 1. Rational Design of Covalent Kinase Inhibitors by an Integrated Computational Workflow (Kin-Cov) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. research.uaeu.ac.ae [research.uaeu.ac.ae]

- 3. Synthesis of 2,4-dichloro-5-fluoropyrimidine and recovery of DMA from waste water | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Page loading... [guidechem.com]

- 6. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2-Chloro-4-(pyridin-3-yl)pyrimidine and its Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, key derivatives, and biological significance of 2-Chloro-4-(pyridin-3-yl)pyrimidine, a heterocyclic scaffold of considerable interest in medicinal chemistry. This document details experimental protocols, presents key quantitative data, and visualizes relevant biological pathways to support researchers in the fields of oncology and drug development.

Core Compound: this compound

This compound is a key intermediate in the synthesis of a variety of biologically active molecules. Its chemical structure, characterized by a pyrimidine ring substituted with a chloro group at the 2-position and a pyridin-3-yl group at the 4-position, offers versatile sites for chemical modification.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value |

| Molecular Formula | C₉H₆ClN₃ |

| Molecular Weight | 191.62 g/mol |

| CAS Number | 483324-01-2 |

| Appearance | Solid |

| XLogP3 | 1.8 |

| Boiling Point | 399.5°C at 760 mmHg |

Synthesis of this compound

The synthesis of this compound is typically achieved through a Suzuki-Miyaura cross-coupling reaction. This method offers high yields and good functional group tolerance. A general synthetic workflow is illustrated below.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methods for Suzuki-Miyaura coupling of dichloropyrimidines.[1][2]

Materials:

-

2,4-Dichloropyrimidine

-

Pyridine-3-boronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Cesium carbonate (Cs₂CO₃)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

Procedure:

-

To an oven-dried Schlenk flask, add 2,4-dichloropyrimidine (1.0 mmol, 1.0 eq), pyridine-3-boronic acid (1.2 mmol, 1.2 eq), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and cesium carbonate (2.0 mmol, 2.0 eq).

-

Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.

-

Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.

-

Place the flask in a preheated oil bath at 100°C and stir the reaction mixture vigorously for 18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Key Derivatives and Their Synthesis

The 2-chloro position of the pyrimidine ring is susceptible to nucleophilic substitution, allowing for the synthesis of a wide array of derivatives. A common and biologically significant class of derivatives are the 2-amino-4-(pyridin-3-yl)pyrimidines.

General Synthesis of 2-Amino-4-(pyridin-3-yl)pyrimidine Derivatives

These derivatives are typically synthesized by reacting this compound with a variety of primary or secondary amines.

Caption: General workflow for the synthesis of 2-amino-4-(pyridin-3-yl)pyrimidine derivatives.

Biological Activity and Applications in Drug Discovery

Derivatives of this compound have shown significant potential as anticancer agents, primarily through the inhibition of various protein kinases that are crucial for cancer cell proliferation and survival.

Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of 2-amino-4-(pyridin-3-yl)pyrimidine derivatives against a range of human cancer cell lines. The biological activity is highly dependent on the nature of the substituent at the 2-amino position. A selection of reported IC₅₀ values is presented in Table 2.

Table 2: In Vitro Anticancer Activity of Selected Pyrimidine Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) |

| Pyrazolo[3,4-d]pyrimidine derivative 12c | Renal Cancer (UO-31) | Data not explicitly provided, but noted as more potent than sunitinib and sorafenib.[3] |

| Pyrazolo[3,4-d]pyrimidine derivative 12j | Leukemia (MOLT-4) | 1.82[3] |

| Pyrazolo[3,4-d]pyrimidine derivative 11 | Melanoma (M14) | 2.40[3] |

| 4-amino-thieno[2,3-d]pyrimidine 2 | Breast Cancer (MCF-7) | 0.013[4] |

| 4-amino-thieno[2,3-d]pyrimidine 3 | Breast Cancer (MCF-7) | Not specified, but has a high selective index.[4] |

| Pyrazolo[3,4-d]pyrimidine derivative 14 | Colon Cancer (HCT-116) | 0.006[5] |

| Pyrazolo[3,4-d]pyrimidine derivative 15 | Colon Cancer (HCT-116) | 0.007[5] |

Kinase Inhibition

A primary mechanism of action for the anticancer activity of these compounds is the inhibition of protein kinases, particularly those involved in cell cycle regulation and signal transduction.

Aurora kinases are key regulators of mitosis, and their overexpression is common in many cancers. Certain pyrimidine derivatives have been identified as potent inhibitors of Aurora kinases.[6][7]

Table 3: Inhibitory Activity of Pyrimidine Derivatives against Aurora Kinases

| Compound | Target Kinase | IC₅₀ (nM) |

| Bisanilinopyrimidine 1 | Aurora A | 6.1 ± 1.0 |

| Pyrimidine-based derivative 13 | Aurora A | 38.6 ± 7.0 |

| Pyrimidine-based derivative 1 | Aurora A | 24.1 ± 7.9 |

| 4-chloro-3-fluorophenyl derivative 10 | Aurora A | 52.2 ± 8.1 |

| 4-chloro-2,3-difluorophenyl derivative 17 | Aurora A | 64.9 ± 13.7 |

The PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell survival, proliferation, and growth, and is frequently hyperactivated in cancer.[8][9][10] Derivatives of this compound have the potential to modulate this pathway at various nodes.

Caption: Potential intervention points of this compound derivatives in the PI3K/Akt/mTOR signaling pathway.

Conclusion

This compound serves as a valuable and versatile scaffold in the design and synthesis of novel kinase inhibitors with potential applications in cancer therapy. The synthetic accessibility of this core and the amenability of its derivatives to structural modification make it an attractive starting point for the development of targeted therapeutics. Further exploration of the structure-activity relationships of its derivatives is warranted to optimize their potency, selectivity, and pharmacokinetic properties for clinical development.

References

- 1. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]

- 2. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives: potential anti-cancer candidates against UO-31 renal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. A class of 2,4-bisanilinopyrimidine Aurora A inhibitors with unusually high selectivity against Aurora B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Role of PI3K/AKT pathway in cancer: the framework of malignant behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical properties and computational analysis of chloropyrimidines

An In-depth Technical Guide: Theoretical Properties and Computational Analysis of Chloropyrimidines

Abstract

Chloropyrimidines represent a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents. The strategic placement of chlorine atoms on the pyrimidine ring profoundly influences the molecule's electronic properties, reactivity, and biological activity, making it a "privileged scaffold" in drug design.[1] This technical guide provides a comprehensive overview of the theoretical properties and computational analysis of chloropyrimidines, tailored for researchers, scientists, and drug development professionals. We delve into the electronic structure, spectroscopic characteristics, and thermochemistry that define these compounds. Furthermore, this guide explores the application of computational methods such as Density Functional Theory (DFT) and molecular docking in elucidating their mechanism of action and guiding the development of novel therapeutics. Detailed experimental protocols for synthesis and analysis are provided, alongside visualizations of key signaling pathways where chloropyrimidines act as modulators, particularly in oncology.

Theoretical Properties of Chloropyrimidines

The physicochemical characteristics of chloropyrimidines are dictated by the interplay between the electron-deficient pyrimidine ring and the electronegative chlorine substituent(s). This section outlines the fundamental theoretical properties that are crucial for understanding their behavior in both chemical and biological systems.

Electronic Structure and Reactivity

The pyrimidine ring is an electron-deficient heterocycle due to the presence of two nitrogen atoms. The addition of one or more chlorine atoms further withdraws electron density, making the ring highly susceptible to nucleophilic aromatic substitution (SNAr).[2] This reactivity is a cornerstone of their synthetic utility, allowing for the introduction of various functional groups.[2][3]

The regioselectivity of SNAr reactions is highly dependent on the positions of the chlorine atoms and the presence of other substituents. For instance, in 2,4-dichloropyrimidine, substitution reactions with amines often occur selectively at the C4 position.[4] Computational studies using quantum mechanics (QM) are instrumental in predicting and explaining this observed regioselectivity.[4] The reactivity of chloropyrimidines can be modulated, with 2-chloropyrimidine being approximately 100 times more reactive than chloropyrazine in certain SNAr reactions.[3]

Thermochemistry

The thermodynamic stability of chloropyrimidines has been investigated through both experimental and computational methods. Rotating-bomb combustion calorimetry has been used to determine the standard molar enthalpies of formation for various chloropyrimidines.[5] These experimental values are critical for calibrating computational models to accurately predict the gas-phase enthalpies of formation for other analogues.[5]

| Compound | State | Standard Molar Enthalpy of Formation (ΔfHₘ°) (kJ·mol⁻¹)[5] | Standard Molar Enthalpy of Sublimation/Vaporization (Δsub/vapHₘ°) (kJ·mol⁻¹)[5] | Gas-Phase Enthalpy of Formation (ΔfHₘ°(g)) (kJ·mol⁻¹)[5] |

| 2-Chloropyrimidine | Crystalline | 55.6 ± 1.5 | 69.9 ± 0.8 | 125.5 ± 1.7 |

| 2,4-Dichloropyrimidine | Crystalline | 15.7 ± 1.4 | 72.0 ± 1.0 | 87.7 ± 1.7 |

| 4,6-Dichloropyrimidine | Crystalline | 1.8 ± 1.6 | 73.0 ± 1.0 | 74.8 ± 1.9 |

| 2,4,6-Trichloropyrimidine | Liquid | -15.2 ± 1.8 | 63.8 ± 0.6 | 48.6 ± 1.9 |

| 2,4,5,6-Tetrachloropyrimidine | Crystalline | -20.5 ± 2.0 | 85.0 ± 1.0 | 64.5 ± 2.2 |

Spectroscopic Properties

Spectroscopic analysis is essential for the identification and characterization of chloropyrimidines.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton signals of the pyrimidine ring are typically observed in the downfield region due to the deshielding effect of the ring nitrogens and chlorine atoms. For example, in 2-(Chloromethyl)pyrimidine hydrochloride, the H-4 and H-6 protons appear around δ 9.0 ppm.[6]

-

¹³C NMR: The chemical shifts in the carbon spectra are influenced by the electronegativity of the attached halogen and the nitrogen atoms in the pyrimidine ring.[6]

| ¹H NMR Spectral Data for 2-Halomethylpyrimidine Analogues [6] | ||||

| Compound | H-4, H-6 (δ, ppm) | H-5 (δ, ppm) | -CH₂- (δ, ppm) | Solvent |

| 2-(Chloromethyl)pyrimidine hydrochloride | ~9.0 (d) | ~7.8 (t) | ~4.8 (s) | DMSO-d₆ |

| 2-(Bromomethyl)pyrimidine | 8.92 (d) | 7.55 (t) | 4.75 (s) | CDCl₃ |

Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectra of chloropyrimidines exhibit characteristic absorption bands corresponding to C-H, C=C, C=N, and C-Cl stretching and bending vibrations.[7]

| Characteristic FT-IR Data [7] | |

| Wavenumber (cm⁻¹) | Assignment |

| 3100-3000 | Aromatic C-H stretch |

| 1600-1450 | C=C and C=N ring stretching |

| ~800 | C-Cl stretch |

Mass Spectrometry (MS): Mass spectra are characterized by the molecular ion peak. A key feature for chlorine-containing compounds is the presence of a characteristic isotopic pattern for the molecular ion ([M]⁺ and [M+2]⁺) in an approximate 3:1 ratio, confirming the presence of a chlorine atom.[6][7]

Vacuum Ultraviolet (VUV) Spectroscopy: High-resolution VUV photoabsorption studies have been conducted on compounds like 2-chloropyrimidine. These studies, supported by time-dependent density functional theory (TDDFT) calculations, characterize the electronic transitions and show that the effect of halogenation becomes more pronounced at higher photon energies.[8]

Computational Analysis in Drug Development

Computational methods are indispensable tools in modern drug discovery, enabling the rational design and optimization of lead compounds.

Density Functional Theory (DFT) Studies

DFT calculations are widely used to investigate the molecular geometry, electronic structure, and reactivity of chloropyrimidines.[9][10] These calculations provide insights into parameters like HOMO-LUMO energy gaps, molecular electrostatic potential (MEP), and global reactivity descriptors, which help in understanding the molecule's stability and interaction profile.[10][11] DFT methods, such as B3LYP with extended basis sets, have shown good agreement between calculated geometrical parameters and experimental data obtained from X-ray diffraction.[9][12]

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. It is extensively used to study the interactions of chloropyrimidine-based inhibitors with their biological targets, such as kinases and viral proteases.[13][14] Docking studies can establish a structural basis for inhibitor design by identifying key interactions, like hydrogen bonds and hydrophobic contacts, within the protein's active site.[13] For example, docking has been used to show that 3-chloropyridine moieties can specifically occupy the S1 pocket of the SARS-CoV Mpro, guiding the design of potent inhibitors.[13]

Applications in Drug Discovery: Key Signaling Pathways

Chloropyrimidines are integral to the development of inhibitors targeting various signaling pathways implicated in diseases like cancer and inflammatory disorders.

Covalent Inhibition of Kinases (e.g., MSK1)

Certain chloropyrimidines function as covalent inhibitors, forming an irreversible bond with a specific residue in the target protein. A notable example is a series of 2,5-dichloropyrimidine compounds that act as covalent inhibitors of the C-terminal kinase domain (CTKD) of Mitogen- and Stress-Activated Protein Kinase 1 (MSK1).[15][16] These inhibitors act via an SNAr reaction where a non-catalytic cysteine residue (Cys440) displaces the 2-chloro moiety.[15][16] MSK1 is activated by upstream kinases like p38 and ERK and is involved in inflammatory and cancer-related signaling.[15]

Regulation of De Novo Pyrimidine Synthesis

The de novo pyrimidine synthesis pathway is crucial for producing the building blocks of RNA and DNA, making it essential for cell proliferation. Growth signaling pathways, particularly through mTORC1 and its downstream target S6K1, directly regulate this metabolic process.[17] S6K1 phosphorylates and activates CAD, the multifunctional enzyme that catalyzes the first three steps of pyrimidine synthesis.[17] Targeting this pathway is a viable strategy in cancer therapy, and understanding its regulation is key for developing novel antimetabolites.

Key Experimental Protocols

Reproducible experimental methods are fundamental to the study and application of chloropyrimidines.

Synthesis Protocols

General Synthesis of Chloropyrimidines from Hydroxypyrimidines: This method involves the reaction of a hydroxypyrimidine with a chlorinating agent, most commonly phosphoryl chloride (POCl₃), often in the presence of an amine or amine hydrochloride catalyst.[18]

-

Reaction Setup: A mixture of the starting hydroxypyrimidine (e.g., uracil, 1 mol), an amine hydrochloride (e.g., triethylamine hydrochloride, 0.2 mol), and excess phosphoryl chloride (3 mol) is prepared in a suitable reaction vessel.[18]

-

Heating: The mixture is heated slowly to an internal temperature of 110-120 °C and maintained for several hours until the reaction is complete (monitored by TLC or HPLC).[18]

-

Workup: After cooling, the excess POCl₃ is typically removed by distillation under reduced pressure.[18]

-

Isolation: The resulting residue, a mixture of the chloropyrimidine and amine hydrochloride, is treated with a solvent that dissolves the chloropyrimidine but not the salt (e.g., toluene). The amine hydrochloride is removed by filtration.[18]

-

Purification: The chloropyrimidine can be isolated from the filtrate by conventional methods such as distillation, crystallization, or chromatography.[18]

Synthesis of 2-Chloropyrimidine from 2-Aminopyrimidine: [19]

-

Diazotization: 2-Aminopyrimidine (1.5 moles) is added to a cooled solution (-15 °C) of concentrated hydrochloric acid. A cold aqueous solution of sodium nitrite (3.0 moles) is then added dropwise, maintaining the temperature between -15 °C and -10 °C.

-

Neutralization: The reaction mixture is stirred and the temperature is allowed to rise to -5 °C. It is then carefully neutralized to pH 7 with a 30% sodium hydroxide solution, ensuring the temperature does not exceed 0 °C.

-

Extraction: The solid precipitate (a mix of 2-chloropyrimidine and NaCl) is collected. The 2-chloropyrimidine is extracted from the solid and the aqueous solution using several portions of cold ether.

-

Isolation: The combined ether extracts are dried over anhydrous sodium sulfate, the solvent is removed by evaporation, and the crude product is recrystallized from isopentane to yield pure 2-chloropyrimidine.

Spectroscopic Analysis Protocols

-

Sample Preparation: Dissolve 5-20 mg of the chloropyrimidine derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard in a 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher spectrometer. Use standard pulse sequences with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Sample Preparation: For solid samples, use the Attenuated Total Reflectance (ATR) or KBr pellet method. For ATR, place a small amount of the solid directly on the ATR crystal. For a KBr pellet, grind 1-2 mg of the sample with ~100 mg of dry KBr powder and press it into a thin, transparent pellet.

-

Data Acquisition: Collect the spectrum using an FT-IR spectrometer in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background scan should be performed and subtracted from the sample spectrum.

Mass Spectrometry: [7]

-

Sample Preparation: Prepare a dilute solution of the compound (approx. 1 µg/mL) in a suitable solvent like methanol.

-

Data Acquisition: Introduce the sample into the ion source (e.g., via direct infusion). Use an appropriate ionization method, such as Electron Ionization (EI) at 70 eV. Scan the mass analyzer over a suitable mass-to-charge (m/z) range (e.g., 50-500 amu).

-

Data Analysis: Analyze the resulting spectrum for the molecular ion peak, fragmentation patterns, and the characteristic chlorine isotopic distribution.

References

- 1. benchchem.com [benchchem.com]

- 2. arkat-usa.org [arkat-usa.org]

- 3. 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties_Chemicalbook [chemicalbook.com]

- 4. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, Computational, DFT Calculations, Photophysical and Docking Studies of Novel Fluorescent Pyrimidine-Chlorothymol Hybrid as Potent Antimicrobial Agent | CoLab [colab.ws]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis, crystal structure, spectroscopic characterization, DFT calculations, Hirshfeld surface analysis, molecular docking, and molecular dynamics simulation investigations of novel pyrazolopyranopyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Molecular docking identifies the binding of 3-chloropyridine moieties specifically to the S1 pocket of SARS-CoV Mpro - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]